2-Bromodibenzothiophene

概述

描述

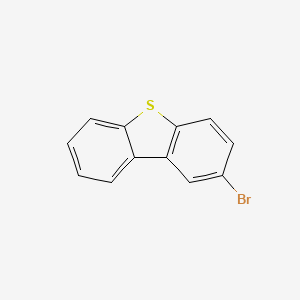

2-Bromodibenzothiophene (CAS: 22439-61-8) is a heterocyclic aromatic compound with the molecular formula C₁₂H₇BrS and a molecular weight of 263.15 g/mol . It features a bromine substituent at the 2-position of the dibenzothiophene core, a structure comprising two benzene rings fused to a central thiophene ring. Key properties include:

准备方法

2-Bromodibenzothiophene can be synthesized through several methods. One common synthetic route involves the bromination of dibenzothiophene using N-bromosuccinimide (NBS) in the presence of a catalyst such as acid clay. The reaction is typically carried out in a solvent like ethylene chloride at a controlled temperature of around 10°C. After the reaction, the product is purified through recrystallization .

Reaction Conditions:

Reagents: Dibenzothiophene, N-bromosuccinimide (NBS), acid clay

Solvent: Ethylene chloride

Temperature: 10°C

Reaction Time: 6 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

2-Bromodibenzothiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Oxidation Reactions: The sulfur atom in the dibenzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form dibenzothiophene using reducing agents such as lithium aluminum hydride.

Major Products:

- Substituted dibenzothiophenes

- Dibenzothiophene sulfoxides and sulfones

- Dibenzothiophene

科学研究应用

Applications in Organic Synthesis

- Organic Synthesis Intermediates :

- Squalene Synthase Inhibitor :

- Fluorescent Dyes :

Pharmaceutical Applications

- Pharmaceutical Intermediates :

- Anticancer Research :

Case Study 1: Synthesis of Aminated Derivatives

A study explored the one-pot synthesis of aminated benzo-fused heterocycles using this compound as a starting material. The resulting compounds demonstrated significant biological activity, highlighting the versatility of this compound in generating bioactive molecules .

Case Study 2: Fluorescent Cell Dyes

Research on dibenzothiophene derivatives has shown their utility as fluorescent cell dyes. These compounds facilitate cellular imaging, providing insights into cellular processes and disease mechanisms .

Data Table: Key Applications of this compound

| Application Area | Description | Relevant Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Used in drug synthesis pathways |

| Pharmaceutical Development | Squalene synthase inhibitor | Potential for cholesterol management |

| Fluorescent Dyes | Probes for cellular imaging | Effective in biological imaging studies |

| Anticancer Research | Cytotoxic effects against cancer cell lines | Significant activity against HepG2 and MDA-MB-231 |

作用机制

The mechanism of action of 2-Bromodibenzothiophene primarily involves its role as an intermediate in various chemical reactions. The bromine atom at the 2-position makes it a versatile compound for further functionalization. In organic electronics, it contributes to the formation of conjugated systems that facilitate charge transport and light emission. The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this compound .

相似化合物的比较

Structural Analogs: Brominated Dibenzothiophenes

Bromination of dibenzothiophene can yield positional isomers, which differ in reactivity and electronic properties.

Key Findings :

- Reactivity : The 2-position is more reactive in cross-coupling reactions due to reduced steric hindrance compared to 4- or 8-positions .

- Purification : this compound often requires crystallization (e.g., from chloroform) to remove 4-bromo and 2,8-dibromo by-products .

Electronic Analogs: Dibenzofuran and Thiophene Derivatives

Replacing sulfur with oxygen or altering the heterocyclic core significantly impacts electronic properties.

Key Findings :

- Electron Density : Sulfur in dibenzothiophene enhances electron delocalization compared to oxygen in dibenzofuran, lowering the bandgap and improving charge mobility .

- Device Performance: this compound-based materials exhibit higher luminous efficiency in OLEDs than dibenzofuran analogs due to superior hole-transport properties .

Sulfone Derivatives: this compound-S,S-dioxide

Oxidation of the thiophene ring to a sulfone introduces electron-withdrawing effects.

| Compound | Structure | Melting Point (°C) | Applications |

|---|---|---|---|

| This compound | Thiophene core | 250–252 | OLED intermediates |

| This compound-5,5-dioxide | Sulfone core | Not reported | High-performance electron transport |

Key Findings :

- Electronic Effects : The sulfone group reduces the highest occupied molecular orbital (HOMO) energy, making the compound suitable for electron-transport layers (ETLs) in OLEDs .

- Stability: Sulfone derivatives exhibit enhanced thermal and oxidative stability compared to non-oxidized analogs .

Other Heteroaryl Bromides

Comparative reactivity and applications in catalysis:

*Yields reported for Ni-catalyzed arylative cyclization .

Key Findings :

生物活性

2-Bromodibenzothiophene (C₁₂H₇BrS), a brominated derivative of dibenzothiophene, has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and applications in various scientific domains.

Molecular Structure:

- Chemical Formula: C₁₂H₇BrS

- Molecular Weight: 263.15 g/mol

- CAS Number: 22439-61-8

Physical Properties:

- Melting Point: 250-252 °C

- Appearance: White to off-white powder/crystals

- Purity: >98% (1H NMR)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Şerbetçi et al. (2012) demonstrated that various sulfur-containing compounds, including derivatives of dibenzothiophene, showed notable antibacterial effects against several strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. For instance, research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the bromine atom may enhance its reactivity towards cellular targets, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is largely attributed to its chemical reactivity. Key functional groups, such as the bromine atom and the thiophene ring, are thought to interact with various molecular targets within biological systems. These interactions can lead to the inhibition of specific enzymes or receptors involved in critical cellular pathways.

Case Studies

- Antimicrobial Study : In vitro tests conducted on bacterial strains revealed that this compound significantly inhibited growth at concentrations as low as 50 µg/mL. The compound was particularly effective against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .

- Anticancer Study : A study evaluating the effects of dibenzothiophene derivatives on cancer cell lines demonstrated that this compound reduced cell viability by approximately 70% at a concentration of 100 µM after 48 hours of exposure. The study concluded that further exploration into its mechanism could yield promising therapeutic strategies against certain cancers .

Synthesis and Applications

This compound serves as an important intermediate in synthesizing complex organic molecules, particularly in the field of organic electronics. It is utilized in the development of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties .

| Application | Description |

|---|---|

| Organic Electronics | Used as a building block for semiconducting materials in OLEDs and OPVs |

| Medicinal Chemistry | Explored for potential antimicrobial and anticancer drug development |

| Material Science | Applied in creating advanced materials with specific electronic properties |

常见问题

Basic Questions

Q. What are the recommended analytical methods to confirm the identity and purity of 2-bromodibenzothiophene in synthetic workflows?

- Answer : For new compounds, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) should be used to assess purity (>95%). For known compounds, cross-referencing with literature data (e.g., melting point: 250–252°C, boiling point: 387°C) is essential . Experimental details, including crystallization solvents (e.g., chloroform) and conditions, must be explicitly documented to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Personal protective equipment (PPE), including gloves and lab coats, is mandatory. The compound should be stored below 4°C in sealed containers to prevent degradation . While it is not classified under GHS hazard categories, standard precautions for brominated aromatic compounds apply—avoid inhalation, skin contact, and ensure adequate ventilation .

Q. How can researchers efficiently locate authoritative literature on this compound for background studies?

- Answer : Use databases like SciFinder or Reaxys to access peer-reviewed synthesis protocols, physicochemical data, and applications. Cross-validate findings with primary literature and avoid non-peer-reviewed sources (e.g., commercial websites) .

Advanced Research Questions

Q. How can regioselectivity be optimized during the bromination of dibenzothiophene to favor this compound over 4-bromo and 2,8-dibromo by-products?

- Answer : Reaction conditions (temperature, solvent polarity, and bromine stoichiometry) significantly influence regioselectivity. For example, using a bromine/dibenzothiophene molar ratio of 1:1 in chloroform at 0–5°C minimizes di-bromination. Catalytic Lewis acids (e.g., FeBr₃) may further enhance selectivity. Purification via fractional crystallization from chloroform effectively removes 4-bromo and 2,8-dibromo analogs .

Q. What strategies resolve contradictions in reported physicochemical properties of this compound across studies?

- Answer : Discrepancies in properties like vapor pressure (7.78 × 10⁻⁶ mmHg at 25°C) or solubility may arise from impurities or measurement techniques. Cross-validate using multiple methods (e.g., differential scanning calorimetry for melting points, GC-MS for purity) and report detailed experimental conditions (e.g., humidity, instrument calibration) .

Q. How can functionalization of this compound enhance its utility in materials science?

- Answer : The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura with phenylboronic acids) to generate π-extended derivatives for organic electronics . Oxidation to this compound-5,5-dioxide modifies electron affinity, making it suitable as an electron-transport layer in OLEDs .

Q. What advanced separation techniques are effective for isolating this compound from complex reaction mixtures?

- Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC achieves high-purity isolation. For large-scale synthesis, recrystallization from chloroform or toluene is cost-effective .

Q. Methodological Tables

| Property | Reported Value | Key Reference |

|---|---|---|

| Melting Point | 250–252°C | |

| Boiling Point | 387°C | |

| Vapor Pressure (25°C) | 7.78 × 10⁻⁶ mmHg | |

| Regioselectivity (Br₂ reaction) | 2-Bromo: 75–80% yield |

属性

IUPAC Name |

2-bromodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJICRIUYZZESMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305909 | |

| Record name | 2-Bromodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22439-61-8 | |

| Record name | 22439-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromodibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。